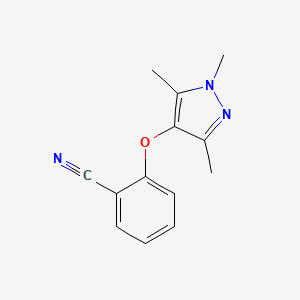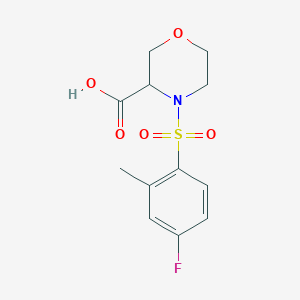
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid, also known as CF3-AM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CF3-AM belongs to a class of compounds called sulfonamides, which are widely used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid exerts its effects by binding to the surface of proteins and disrupting their interactions. The compound contains a sulfonamide group, which can form hydrogen bonds with amino acid residues on the protein surface. This binding can lead to conformational changes in the protein, which can affect its function. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid can also react with cysteine residues on the protein surface, leading to the formation of covalent adducts.
Biochemical and Physiological Effects:
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. The compound can inhibit the activity of several enzymes, including carbonic anhydrase, histone deacetylases, and proteases. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound can also inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has several advantages for use in lab experiments. The compound is stable under a wide range of conditions and can be easily synthesized in large quantities. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid is also highly selective for its target proteins, which can help researchers study specific interactions. However, there are also some limitations to the use of 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. The compound can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its promiscuous binding properties.
Orientations Futures
There are several future directions for research on 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. One area of interest is the development of more selective analogs of the compound that can target specific proteins or protein domains. Another direction is the use of 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid as a tool for studying protein-protein interactions in live cells. This could involve the development of new imaging techniques that can detect the compound in cells. Additionally, 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid could be used as a starting point for the development of new drugs for the treatment of diseases such as cancer and microbial infections.
Méthodes De Synthèse
The synthesis of 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid involves a multistep process that starts with the reaction of 4-chloro-2-fluoroaniline with 1,3-propanesultone to form the intermediate 4-chloro-2-fluorophenylsulfonate. This intermediate is then reacted with morpholine-3-carboxylic acid in the presence of a base to yield 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. The overall yield of the synthesis is around 60%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a tool compound for studying protein-protein interactions. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid can bind to the surface of proteins and disrupt their interactions, which can help researchers understand the structure and function of these proteins. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has also been used as a fluorogenic probe for detecting protease activity in live cells. The compound is cleaved by proteases, leading to the release of a fluorescent molecule, which can be detected using fluorescence microscopy.
Propriétés
IUPAC Name |
4-(4-chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO5S/c12-7-1-2-10(8(13)5-7)20(17,18)14-3-4-19-6-9(14)11(15)16/h1-2,5,9H,3-4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRVWHRJVWTJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=C(C=C(C=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)
![2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile](/img/structure/B7581151.png)
![7-(5-Chlorofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581155.png)
![7-[(4-Fluorophenyl)methylsulfonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581161.png)
![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)

![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)
![1-[4-(Trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B7581218.png)
![4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid](/img/structure/B7581231.png)


![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)